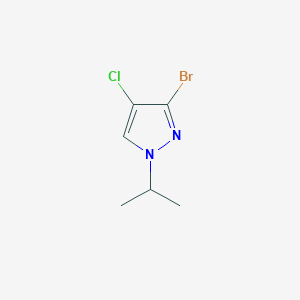

3-Bromo-4-chloro-1-isopropyl-1H-pyrazole

Description

Contextualizing Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical compounds. guidechem.comsigmaaldrich.com These derivatives are integral to numerous areas of chemical research, most notably in medicinal chemistry and agrochemicals. guidechem.comchemsrc.com The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of molecules with distinct biological activities. sigmaaldrich.com Pyrazole-containing compounds have been successfully developed as pharmaceuticals, demonstrating the therapeutic potential of this chemical class. chemsrc.com

Significance of Halogenation in Pyrazole Chemistry and its Impact on Reactivity

The introduction of halogen atoms—in this case, bromine and chlorine—onto the pyrazole ring significantly influences the compound's physicochemical properties and reactivity. Halogenation can alter the electron distribution within the aromatic ring, affecting its acidity, basicity, and susceptibility to further chemical transformations. researchgate.net Halogen substituents can act as leaving groups in nucleophilic substitution reactions or as handles for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This functionalization capability is a cornerstone of modern synthetic organic chemistry, enabling the construction of more complex molecular architectures. researchgate.net The presence of both bromine and chlorine offers the potential for selective reactivity, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions.

Overview of Key Academic Research Trajectories for 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole

Given the general applications of halogenated pyrazoles, the primary research trajectories for this compound are likely to be in the realms of medicinal chemistry and materials science. In medicinal chemistry, this compound could serve as a key intermediate in the synthesis of novel bioactive molecules. The isopropyl group at the N1 position can influence the compound's solubility and metabolic stability, which are crucial parameters for drug candidates.

In the field of materials science, halogenated organic molecules are sometimes explored for their potential use in the synthesis of organic semiconductors, liquid crystals, or as components of functional polymers. The specific substitution pattern of this compound could impart desirable electronic or self-assembly properties.

Interactive Data Table: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C7H10BrClN2 |

| Molecular Weight | 237.52 g/mol |

| XLogP3-AA | 2.9 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 235.97159 g/mol |

| Monoisotopic Mass | 235.97159 g/mol |

| Topological Polar Surface Area | 12.9 Ų |

| Heavy Atom Count | 11 |

| Complexity | 132 |

Note: These properties are computationally predicted and have not been experimentally verified.

Detailed Research Findings

As of the latest available data, there are no specific, peer-reviewed research articles detailing the synthesis, reactivity, or applications of this compound. However, the general principles of pyrazole chemistry allow for a theoretical understanding of its synthesis and potential reactions.

The synthesis would likely involve a multi-step process starting with a pyrazole precursor. The introduction of the halogen atoms could be achieved through electrophilic halogenation. The subsequent N-alkylation with an isopropyl group would lead to the final product. The regioselectivity of the halogenation and alkylation steps would be a critical aspect of the synthetic strategy.

The reactivity of this compound would be dominated by the chemistry of its halogen substituents. It is expected to undergo various cross-coupling reactions, allowing for the introduction of a wide range of functional groups at the 3- and 4-positions of the pyrazole ring. This would make it a versatile building block for the synthesis of a library of more complex pyrazole derivatives for screening in various applications.

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrClN2 |

|---|---|

Molecular Weight |

223.50 g/mol |

IUPAC Name |

3-bromo-4-chloro-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C6H8BrClN2/c1-4(2)10-3-5(8)6(7)9-10/h3-4H,1-2H3 |

InChI Key |

QRBJPVQTWVFIPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole

Precursor Synthesis and Regioselective Halogenation Approaches to the Pyrazole (B372694) Core

The foundational step in the synthesis of 3-bromo-4-chloro-1-isopropyl-1H-pyrazole is the construction of the pyrazole ring, followed by the precise introduction of bromine and chlorine atoms at the C3 and C4 positions, respectively. The Knorr pyrazole synthesis is a classic and widely used method for forming the pyrazole core, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). nih.govbeilstein-journals.org

Once the pyrazole ring is formed, the next critical step is regioselective halogenation. The direct halogenation of the pyrazole ring typically occurs at the C4 position due to its higher electron density. beilstein-archives.org Therefore, a multi-step halogenation strategy is often necessary to achieve the desired 3-bromo-4-chloro substitution pattern. One common approach involves the initial bromination of a pyrazole precursor. For instance, 1H-pyrazole can be treated with a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. guidechem.comorganic-chemistry.org To introduce the bromine at the C3 position, it is often necessary to have the C4 position blocked or to use specific reaction conditions that favor C3 substitution. beilstein-archives.org

Following the introduction of the bromine atom at the C3 position, the subsequent chlorination at the C4 position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). organic-chemistry.org The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents already present on the ring.

An alternative strategy involves starting with a pre-functionalized precursor. For example, the synthesis can begin with a 1,3-dicarbonyl compound that already contains a halogen atom, which then directs the formation of the halogenated pyrazole upon reaction with hydrazine.

Table 1: Common Halogenating Agents for Pyrazole Synthesis

| Halogenating Agent | Target Halogen | Typical Reaction Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine | Inert solvent (e.g., CCl4, CH3CN), often with a radical initiator or light |

| N-Chlorosuccinimide (NCS) | Chlorine | Inert solvent, sometimes with an acid catalyst |

| N-Iodosuccinimide (NIS) | Iodine | Inert solvent |

| Bromine (Br2) | Bromine | Acetic acid or other polar solvents |

Strategies for N-Alkylation at the Pyrazole Nitrogen with Isopropyl Moiety

With the 3-bromo-4-chloro-1H-pyrazole core in hand, the final step is the introduction of the isopropyl group at the N1 position. This can be accomplished through several N-alkylation methods.

Direct N-alkylation is a common and straightforward method for introducing alkyl groups onto the pyrazole nitrogen. mdpi.com This process typically involves two main steps:

Deprotonation: The pyrazole nitrogen is deprotonated using a suitable base to form a pyrazolate anion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH).

Alkylation: The resulting pyrazolate anion, being a potent nucleophile, is then reacted with an isopropyl electrophile, such as isopropyl bromide or isopropyl iodide.

The choice of base and solvent can influence the regioselectivity of the alkylation, especially in unsymmetrically substituted pyrazoles. However, for 3-bromo-4-chloro-1H-pyrazole, alkylation is expected to occur at the N1 position.

The Mitsunobu reaction offers an alternative and mild method for N-alkylation, particularly when using an alcohol as the alkylating agent. mdpi.comorganic-chemistry.org This reaction involves the use of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

In this context, 3-bromo-4-chloro-1H-pyrazole would be reacted with isopropanol (B130326) in the presence of PPh3 and DEAD/DIAD. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then nucleophilically attacked by the pyrazole nitrogen, leading to the formation of the N-isopropyl pyrazole with inversion of configuration at the alcohol's stereocenter, if applicable. organic-chemistry.org The Mitsunobu reaction is advantageous for its mild conditions and broad substrate scope. beilstein-archives.orgjst.go.jp

Multi-Component Reactions and Cycloaddition Strategies for Pyrazole Ring Formation Incorporating Halogen and Isopropyl Groups

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.orgrsc.org While a specific MCR for the direct synthesis of this compound may not be widely reported, the principles of MCRs can be applied.

Such a reaction could theoretically involve the condensation of a halogenated 1,3-dicarbonyl precursor, isopropylhydrazine, and another component that introduces the second halogen.

Cycloaddition reactions, particularly [3+2] cycloadditions, are also powerful tools for constructing the pyrazole ring. acs.orgnih.govorganic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a common strategy is the reaction of a nitrile imine (a 1,3-dipole) with an alkene or alkyne. nih.gov To incorporate the desired substituents, one could envision a scenario where a halogenated alkene is used as the dipolarophile. The subsequent aromatization of the resulting pyrazoline would yield the halogenated pyrazole. nih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Stepwise Synthesis (Halogenation then Alkylation) | Well-established and reliable methods. Good control over regiochemistry. | Can be lengthy with multiple steps and purification stages. |

| Multi-Component Reactions (MCRs) | High atom economy and efficiency. Reduced waste and reaction time. nih.gov | Can be challenging to develop and optimize for specific complex products. May result in mixtures of isomers. |

Palladium-Catalyzed Synthesis of Halogenated Pyrazoles Precursors

Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools in modern organic synthesis, offering highly selective methods for the functionalization of heterocyclic compounds. nih.govnih.govorganic-chemistry.org In the context of synthesizing 3-bromo-4-chloro-1H-pyrazole precursors, palladium catalysis can be employed for the regioselective introduction of halogen atoms.

Palladium-catalyzed C-H halogenation allows for the direct conversion of a C-H bond to a C-X (X = Cl, Br, I) bond. nih.govorganic-chemistry.org By using appropriate directing groups on the pyrazole ring, it is possible to achieve high regioselectivity. For instance, a directing group at the N1 position can guide the palladium catalyst to activate a specific C-H bond for subsequent halogenation.

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods in chemistry. researchgate.nettandfonline.comnih.govresearchgate.netthieme-connect.comjetir.org The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact.

Key green chemistry strategies applicable to pyrazole synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or even performing reactions under solvent-free conditions. researchgate.nettandfonline.comthieme-connect.com

Catalysis: Employing catalysts, including biocatalysts or recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste. nih.govnih.gov For instance, the use of a reusable acid catalyst in the Knorr pyrazole synthesis can be a greener alternative to stoichiometric amounts of strong acids. jetir.org

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govnih.gov

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Optimization of Reaction Conditions and Scalability for Research Synthesis of this compound

The efficient synthesis of this compound is a critical aspect of its availability for research and development purposes. The optimization of reaction conditions and the potential for scalable synthesis are paramount for ensuring a reliable and cost-effective supply of this compound. A common and logical approach for the synthesis of N-alkylated dihalogenated pyrazoles involves a two-step process: the initial halogenation of the pyrazole core to produce the 3-bromo-4-chloro-1H-pyrazole intermediate, followed by the N-alkylation to introduce the isopropyl group. This section will delve into the optimization and scalability of both of these crucial steps.

The regioselective introduction of two different halogen atoms onto a pyrazole ring presents a synthetic challenge. The 4-position of the pyrazole ring is generally more susceptible to electrophilic substitution than the 3- or 5-positions. Therefore, a sequential halogenation strategy is often employed. One plausible route for the synthesis of 3-bromo-4-chloro-1H-pyrazole is the initial bromination of 1H-pyrazole to yield 4-bromo-1H-pyrazole, followed by a subsequent chlorination at the 3-position.

Optimization of Reaction Conditions

The optimization of this two-step halogenation process would involve a systematic investigation of several key parameters to maximize the yield and purity of the desired 3-bromo-4-chloro-1H-pyrazole intermediate while minimizing the formation of byproducts.

For the initial bromination step to form 4-bromo-1H-pyrazole, N-bromosuccinimide (NBS) is a commonly used and effective brominating agent. The reaction conditions can be optimized by varying the solvent, temperature, and reaction time. A polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is often suitable for this transformation. The temperature can be controlled to influence the reaction rate and selectivity, with initial trials often starting at room temperature.

The subsequent chlorination of 4-bromo-1H-pyrazole to introduce the chlorine atom at the 3-position can be achieved using a chlorinating agent such as N-chlorosuccinimide (NCS). The optimization of this step would again focus on the choice of solvent, temperature, and reaction duration. Due to the deactivating effect of the bromo substituent, more forcing conditions, such as elevated temperatures, may be necessary to achieve efficient chlorination.

The table below outlines a hypothetical optimization study for the synthesis of 3-bromo-4-chloro-1H-pyrazole from 1H-pyrazole.

| Entry | Step | Halogenating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bromination | NBS (1.1 eq) | Acetonitrile | 25 | 12 | 85 |

| 2 | Bromination | NBS (1.1 eq) | DMF | 25 | 12 | 90 |

| 3 | Bromination | NBS (1.1 eq) | DMF | 50 | 6 | 88 |

| 4 | Chlorination | NCS (1.2 eq) | Acetonitrile | 80 | 24 | 65 |

| 5 | Chlorination | NCS (1.2 eq) | DMF | 80 | 24 | 75 |

| 6 | Chlorination | NCS (1.2 eq) | DMF | 100 | 12 | 80 |

Scalability Considerations

For the research-scale synthesis to be scalable, several factors need to be considered. The use of readily available and relatively inexpensive reagents like NBS and NCS is advantageous. The purification of the intermediate by crystallization or simple column chromatography would be preferable to more complex purification techniques. The reaction conditions should be amenable to standard laboratory equipment, and the exotherms of the reactions should be manageable on a larger scale. A thorough safety assessment would be necessary before attempting a scaled-up synthesis.

The final step in the synthesis is the introduction of the isopropyl group at the N1 position of the pyrazole ring. Several methods for the N-alkylation of pyrazoles have been reported and can be adapted and optimized for this specific substrate. mdpi.comresearchgate.netnih.gov

Optimization of Reaction Conditions

A common and straightforward method for N-alkylation involves the reaction of the pyrazole with an alkyl halide in the presence of a base. mdpi.com For the synthesis of this compound, this would involve reacting 3-bromo-4-chloro-1H-pyrazole with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), and a suitable base.

The optimization of this reaction would involve screening various bases, solvents, and temperature conditions. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently used. The choice of solvent can significantly impact the reaction rate and yield, with polar aprotic solvents like DMF, acetonitrile, and acetone (B3395972) being common choices. The reaction temperature can be adjusted to achieve a reasonable reaction time without promoting side reactions.

An alternative approach for N-alkylation is the use of isopropyl trichloroacetimidate (B1259523) in the presence of a Brønsted acid catalyst. mdpi.comresearchgate.netsemanticscholar.org This method can sometimes offer advantages in terms of milder reaction conditions and improved regioselectivity. Optimization would involve selecting the appropriate acid catalyst (e.g., trifluoromethanesulfonic acid, camphorsulfonic acid) and solvent.

The following table presents a hypothetical optimization study for the N-isopropylation of 3-bromo-4-chloro-1H-pyrazole.

| Entry | Isopropyl Source | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromopropane (1.5 eq) | K₂CO₃ (2.0 eq) | Acetone | 56 (reflux) | 24 | 70 |

| 2 | 2-Bromopropane (1.5 eq) | K₂CO₃ (2.0 eq) | DMF | 80 | 12 | 85 |

| 3 | 2-Iodopropane (1.2 eq) | Cs₂CO₃ (1.5 eq) | Acetonitrile | 60 | 8 | 92 |

| 4 | 2-Iodopropane (1.2 eq) | NaH (1.2 eq) | THF | 25 | 6 | 90 |

| 5 | Isopropyl trichloroacetimidate (1.3 eq) | TfOH (0.1 eq) | Dichloromethane (B109758) | 25 | 4 | 88 |

Scalability Considerations

For the N-isopropylation step to be scalable, the cost and availability of the isopropyl source and the base or catalyst are important factors. The use of 2-bromopropane with potassium carbonate in DMF represents a potentially cost-effective and scalable option. While 2-iodopropane and cesium carbonate may offer higher yields and shorter reaction times, their higher cost might be a limitation for large-scale synthesis. The use of sodium hydride requires careful handling due to its pyrophoric nature, which can present challenges on a larger scale. The purification of the final product, ideally through crystallization, is a key consideration for scalability to avoid laborious chromatographic separations.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Pyrazole (B372694) Core

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org For substrates like 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole, the primary mechanistic consideration is the relative rate of oxidative addition of the palladium catalyst into the C-Br versus the C-Cl bond. It is well-established that the reactivity of aryl halides in palladium-catalyzed reactions follows the order I > Br > Cl > F. Consequently, selective functionalization at the C3 position is generally expected under controlled conditions, leaving the C4-chloro position intact for subsequent transformations.

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is widely used in the synthesis of biaryl and heteroaryl-aryl compounds due to its mild conditions and tolerance of various functional groups. rsc.orgnih.gov

For this compound, the Suzuki-Miyaura reaction is anticipated to proceed with high regioselectivity at the more reactive C3-bromo position. Studies on similar 3-bromopyrazole derivatives have shown efficient coupling with a range of aryl and heteroaryl boronic acids using palladium catalysts. nih.gov Catalyst systems such as those derived from XPhos or RuPhos ligands are effective in promoting these transformations, often in combination with a weak inorganic base like potassium carbonate or phosphate. researchgate.netderpharmachemica.com The reaction typically affords 3-aryl-4-chloro-1-isopropyl-1H-pyrazole derivatives in good to excellent yields, demonstrating the selective activation of the C-Br bond. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Conditions Interactive data table. Click headers to sort.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | XPhos Pd G2 (2) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH | 90 | 92 |

| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 78 |

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org It is invaluable for the synthesis of arylalkynes and conjugated enynes.

When applied to this compound, the Sonogashira coupling is expected to selectively occur at the C3 position. The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that the ethynylation takes place preferentially at the bromine-substituted carbon. nih.gov Research on related 4-bromopyrazoles has demonstrated successful Sonogashira couplings under mild, often copper-free, conditions using advanced palladium catalysts with bulky phosphine (B1218219) ligands like XPhos. researchgate.net This selectivity allows for the synthesis of 3-alkynyl-4-chloro-1-isopropyl-1H-pyrazoles, which are versatile intermediates for further chemical modifications.

Table 2: Expected Conditions for Selective Sonogashira Coupling Interactive data table. Click headers to sort.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 60 | 90 |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | None | Cs₂CO₃ | Dioxane | 80 | 85 |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Diisopropylamine | DMF | 50 | 88 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. organic-chemistry.org This reaction has become a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals and material science.

For this compound, selective amination at the C3 position is highly feasible. Studies involving the amination of 4-bromo-1H-pyrazoles have shown that various primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines, can be coupled effectively. nih.gov The choice of ligand is crucial, with bulky, electron-rich phosphines such as tBuDavePhos often providing excellent results. nih.govresearchgate.net A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is typically required. The reaction's selectivity provides a direct route to 3-amino-4-chloro-1-isopropyl-1H-pyrazole derivatives. researchgate.net

Table 3: Typical Buchwald-Hartwig Amination Conditions Interactive data table. Click headers to sort.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | 75 |

| 2 | Aniline | P4 Precatalyst (2) | L4 (2) | LHMDS | THF | 80 | 80 |

| 3 | Benzylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₃PO₄ | Xylene | 120 | 68 |

| 4 | Pyrrolidine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOtBu | Toluene | 110 | Low Yield* |

*Note: Amines with β-hydrogens, like pyrrolidine, may give lower yields due to competitive β-hydride elimination. researchgate.net

The Negishi and Kumada couplings are powerful C-C bond-forming reactions that utilize organozinc and organomagnesium (Grignard) reagents, respectively. organic-chemistry.orgorganic-chemistry.org These reagents are highly reactive, allowing for couplings with less reactive halides, including aryl chlorides, under certain conditions. nih.govrsc.org

Despite their high reactivity, when these couplings are applied to this compound, selectivity for the C-Br bond is still expected, especially under mild conditions. The oxidative addition of palladium or nickel catalysts to the C-Br bond is significantly faster than to the C-Cl bond. This kinetic preference allows for the selective formation of 3-alkyl or 3-aryl pyrazole derivatives. However, the high reactivity of organozinc and Grignard reagents requires careful control of reaction conditions to avoid side reactions or loss of selectivity.

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. A key advantage of this reaction is the stability of organostannanes to air and moisture, although the toxicity of tin compounds is a significant drawback. Like other palladium-catalyzed couplings, the Stille reaction is expected to proceed with high selectivity at the C3-Br bond of this compound, enabling the introduction of various organic groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally limited to aryl halides that are activated by strong electron-withdrawing groups. The pyrazole ring is considered an electron-deficient heterocycle, which can facilitate SNAr reactions even without strong deactivating groups, although forcing conditions such as high temperatures and strong nucleophiles are often necessary.

In this compound, both halogen atoms are potential leaving groups. The site of nucleophilic attack is determined by the relative stability of the intermediate Meisenheimer-like complex. The electrophilicity of the C3 and C4 positions is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the halogens themselves. While metal-catalyzed reactions favor substitution at the C-Br bond, the outcome of an SNAr reaction is less predictable and highly dependent on the nucleophile and reaction conditions. It is plausible that strong, hard nucleophiles like alkoxides could displace the chloride at the C4 position under high temperatures, while other nucleophiles might show different selectivity. Mechanistic studies would be required to definitively establish the regiochemical outcome of SNAr reactions on this substrate.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching of this compound

Lithium-halogen exchange is a powerful synthetic tool for the functionalization of aryl and heteroaryl halides. This reaction typically involves the treatment of the halide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups.

For this compound, the exchange is expected to occur regioselectively at the C3-position. The rate of lithium-halogen exchange is known to follow the trend I > Br > Cl. Consequently, the bromine atom at the C3-position is significantly more reactive towards organolithium reagents than the chlorine atom at the C4-position. This differential reactivity allows for the selective formation of 3-lithio-4-chloro-1-isopropyl-1H-pyrazole.

The resulting lithiated pyrazole is a potent nucleophile and can be quenched with various electrophiles. This two-step sequence provides a versatile method for introducing a wide range of substituents at the C3-position while preserving the chloro-substituent at C4.

Table 1: Examples of Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Expected Product at C3 |

|---|---|---|

| Carbon dioxide | CO₂ | Carboxylic acid |

| Aldehydes/Ketones | Acetone (B3395972), Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Methyl group |

| Silyl halides | Trimethylsilyl chloride | Trimethylsilyl group |

| Disulfides | Dimethyl disulfide | Methylthio group |

Reactivity of the N1-Isopropyl Group and Potential for Further Functionalization

The isopropyl group at the N1 position of the pyrazole ring primarily exerts steric and electronic effects on the molecule's reactivity. Sterically, the bulky isopropyl group can hinder access to the adjacent C5 position, potentially directing reactions to the more accessible C3 and C4 positions. Electronically, as an alkyl group, it is weakly electron-donating.

Studies on simpler N-alkyl pyrazoles have shown that the N1-substituent can influence the regioselectivity of reactions such as C-H bond arylation. For instance, 1-isopropylpyrazole (B96740) has demonstrated a higher preference for β-C–H arylation compared to 1-methylpyrazole, suggesting that the steric and electronic properties of the isopropyl group can stabilize the transition state leading to β-functionalization. While direct C-H functionalization of the isopropyl group itself is challenging, its presence is crucial in modulating the reactivity of the pyrazole core. Modifications to the N-substituent can significantly alter the interaction of pyrazole derivatives with biological targets.

Acid-Base Properties and Protonation/Deprotonation Studies of the Pyrazole Nitrogen

Pyrazoles are weak bases, with the pyridine-like N2 nitrogen atom being the site of protonation. The basicity of the pyrazole ring is highly dependent on the nature of its substituents. mdpi.com Electron-withdrawing groups on the ring decrease the electron density on the N2 nitrogen, thereby reducing its basicity (increasing the pKa of the conjugate acid).

In this compound, both the bromine and chlorine atoms are electron-withdrawing halogens. Their presence is expected to significantly decrease the basicity of the pyrazole ring compared to unsubstituted pyrazole. The pKa of the pyrazolium (B1228807) ion is approximately 2.5, and the introduction of halogen atoms would lower this value, making the substituted compound a weaker base. While the N1-isopropyl group is weakly electron-donating, its effect is likely outweighed by the strong inductive and mesomeric effects of the two halogen substituents.

Deprotonation of N-substituted pyrazoles is not a common reaction as there are no acidic N-H protons. However, under strongly basic conditions, deprotonation of a C-H bond could occur, with the C5 proton being the most acidic due to its proximity to the electronegative nitrogen atoms. mdpi.com

Table 2: Comparative pKa Values of Pyrazole and Related Compounds

| Compound | pKa (Conjugate Acid) | Comment |

|---|---|---|

| Pyrazole | ~2.5 | Parent compound |

| 4-Chloropyrazole | Lower than 2.5 | Electron-withdrawing Cl decreases basicity |

| 4-Bromopyrazole | Lower than 2.5 | Electron-withdrawing Br decreases basicity |

| This compound | Expected to be significantly lower than 2.5 | Combined effect of two electron-withdrawing halogens |

Mechanistic Elucidation of Key Transformations Involving this compound

Kinetic studies are fundamental to understanding reaction mechanisms, providing information on reaction order, rate constants, and activation parameters. For transformations involving this compound, such as the lithium-halogen exchange or subsequent electrophilic substitution, kinetic analysis could elucidate the rate-determining step and the influence of substrate, reagent, and solvent concentrations. For example, kinetic studies on the oxidation of other pyrazole derivatives have been used to deduce the formation of intermediate complexes and their subsequent decomposition pathways. sciencepublishinggroup.com Similarly, kinetic data for reactions like the Knorr pyrazole synthesis have been used to construct and discriminate between different proposed reaction networks. researchgate.net

Isotope labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.org In the context of this compound chemistry, deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) labeling could be employed.

For instance, to confirm the mechanism of a functionalization reaction, one could synthesize an isotopically labeled version of the pyrazole. Analysis of the product distribution and the position of the isotope label using techniques like mass spectrometry or NMR spectroscopy would provide insight into bond-forming and bond-breaking steps. Such studies have been applied to pyrazole synthesis to determine the origin of specific atoms in the final ring structure. mdpi.com For example, ¹⁵N-labeling has been used to show that a β-amino group did not participate in the formation of a pyrazole ring during a cyclization reaction. mdpi.com

Derivatization and Functionalization Strategies for 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole

Regioselective Introduction of Complex Functionalities onto the Pyrazole (B372694) Core

The regioselective functionalization of the pyrazole ring is paramount for the synthesis of complex derivatives. The electronic properties and steric hindrance imposed by the existing bromo, chloro, and isopropyl groups dictate the reactivity of the remaining C5 position.

The introduction of a carboxylic acid group at the C5 position is a key transformation, providing a versatile handle for further derivatization into esters, amides, and other functionalities. A highly effective and regioselective method for this conversion is through directed metalation followed by carboxylation.

This strategy is analogous to the synthesis of related pyrazole carboxylic acids, such as 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. agreencobio.com The process involves the deprotonation of the C5 carbon using a strong base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting pyrazolyl lithium intermediate is then quenched with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid upon acidic workup. The high regioselectivity is attributed to the C5 proton being the most acidic on the pyrazole ring.

Once the carboxylic acid is installed, standard organic chemistry protocols can be employed for the synthesis of esters and amides. Esterification can be achieved via Fischer esterification with an alcohol under acidic catalysis, while amide formation is typically accomplished by activating the carboxylic acid (e.g., with thionyl chloride or a carbodiimide) followed by reaction with a primary or secondary amine.

Table 1: Synthesis of C5-Carboxylic Acid, Ester, and Amide Derivatives

| Step | Target Functional Group | Reagents and Conditions | Expected Product |

|---|---|---|---|

| 1 | Carboxylic Acid | i) LDA, THF, -78 °C; ii) CO₂, -78 °C to RT; iii) H₃O⁺ | 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole-5-carboxylic acid |

| 2a | Ester | This compound-5-carboxylic acid, R-OH, cat. H₂SO₄, reflux | Alkyl this compound-5-carboxylate |

| 2b | Amide | i) this compound-5-carboxylic acid, SOCl₂, reflux; ii) R¹R²NH, base | N¹,N²-dialkyl-3-bromo-4-chloro-1-isopropyl-1H-pyrazole-5-carboxamide |

The synthesis of aldehyde and ketone derivatives at the C5 position typically involves the oxidation of a precursor alcohol. This two-step approach ensures high yields and avoids over-oxidation.

First, a hydroxymethyl group can be introduced at the C5 position by reacting the C5-lithiated intermediate (generated as described in 4.1.1) with formaldehyde. Subsequently, the resulting primary alcohol, (3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol, can be oxidized to the corresponding aldehyde. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, minimizing the risk of over-oxidation to the carboxylic acid. nih.gov This method has been successfully used in the synthesis of other pyrazole-5-carbaldehydes. nih.gov

To synthesize ketone derivatives, the C5-lithiated intermediate would be reacted with an aldehyde (R-CHO) to form a secondary alcohol, which can then be oxidized to the desired ketone using similar oxidizing agents (e.g., PCC or a Swern oxidation).

Table 2: Synthesis of C5-Aldehyde and Ketone Derivatives

| Step | Target Functional Group | Reagents and Conditions | Expected Product |

|---|---|---|---|

| 1a | Primary Alcohol | i) LDA, THF, -78 °C; ii) HCHO | (3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol |

| 2a | Aldehyde | (3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)methanol, PCC, CH₂Cl₂ | This compound-5-carbaldehyde |

| 1b | Secondary Alcohol | i) LDA, THF, -78 °C; ii) R-CHO | 1-(3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)-1-alkanol |

| 2b | Ketone | 1-(3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)-1-alkanol, PCC, CH₂Cl₂ | 1-(3-Bromo-4-chloro-1-isopropyl-1H-pyrazol-5-yl)-1-alkanone |

Directly introducing hydroxyl, thiol, or amino groups onto the pyrazole core at the halogenated positions (C3 or C4) via nucleophilic aromatic substitution (SₙAr) is challenging due to the electron-rich nature of the pyrazole ring. However, transition metal-catalyzed cross-coupling reactions offer a viable pathway.

For instance, the Buchwald-Hartwig amination could be employed to introduce an amino group. This reaction would involve treating this compound with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃). The relative reactivity of the C-Br versus the C-Cl bond would influence the regioselectivity of the substitution, with the C-Br bond at the C3 position generally being more reactive in such cross-coupling reactions.

Similarly, palladium- or copper-catalyzed coupling reactions could be used to introduce hydroxyl (using hydroxide (B78521) or a protected equivalent) or thiol (using a thiol or thiolate) groups, though these transformations can be more complex.

Modification and Diversification of the N1-Isopropyl Substituent

The N1-isopropyl group, while seemingly simple, provides opportunities for functionalization that can significantly alter the compound's properties.

Selective oxidation of the isopropyl group can be challenging without affecting the pyrazole ring. However, reactions targeting the C-H bonds of the isopropyl group are known. For example, free-radical halogenation using N-bromosuccinimide (NBS) with a radical initiator (like AIBN) could selectively brominate the tertiary carbon of the isopropyl group, yielding a 1-(1-bromo-1-methylethyl)pyrazole derivative. This new halide can then serve as a handle for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups.

While direct oxidation to a ketone or alcohol is difficult, electrooxidation on specific electrodes has been shown to convert N-alkyl side chains on pyrazoles into carboxylic acids. For example, the electrooxidation of a 1-(2-hydroxyethyl)pyrazole on a NiO(OH) electrode yields the corresponding pyrazole-1-acetic acid. researchgate.net A similar strategy might be adaptable for the N1-isopropyl group, potentially leading to more extensive oxidation products.

Reduction of the N1-isopropyl group is not a typical transformation as it is already a saturated alkyl chain.

If a chiral center is introduced on the N1-substituent, stereoselective transformations become relevant. As a hypothetical example, if the tertiary carbon of the isopropyl group were oxidized to a hydroxyl group (as discussed in 4.2.1 via a brominated intermediate), a racemic secondary alcohol would be formed. A subsequent oxidation to the corresponding ketone, followed by an asymmetric reduction (e.g., using a chiral borane (B79455) reagent like (R)- or (S)-CBS catalyst), could then provide access to enantiomerically enriched alcohol derivatives. Such transformations would introduce stereochemical diversity to the molecule, which is often crucial for biological applications.

Annulation Reactions and Construction of Fused Heterocyclic Systems from this compound

The presence of vicinal bromine and chlorine atoms on the pyrazole core of this compound, coupled with the pyrazole nitrogen atoms, provides multiple reaction sites for the construction of fused heterocyclic systems. These annulation reactions are critical for accessing novel chemical entities with potential applications in medicinal chemistry and materials science.

One key strategy involves the sequential substitution of the halogen atoms to build a new fused ring. For instance, the greater reactivity of the bromine atom at the C3 position can be exploited for initial functionalization, followed by an intramolecular cyclization involving the chloro-substituted C4 position. A common approach is the construction of pyrazolo[3,4-d]pyridazines . This can be conceptually achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. The reaction would likely proceed via an initial nucleophilic substitution of the more labile C3-bromo group by one nitrogen of the hydrazine, followed by an intramolecular nucleophilic aromatic substitution at the C4-chloro position by the other nitrogen, leading to the formation of the fused pyridazine (B1198779) ring. While specific examples with the 1-isopropyl substituent are not extensively documented in readily available literature, this pathway is a well-established method for the synthesis of pyrazolo[3,4-d]pyridazines from 3,4-dihalopyrazoles.

Another important class of fused systems accessible from this scaffold are pyrazolo[4,3-c]pyridines . The synthesis of these structures typically involves the reaction of a 4-halopyrazole with a suitable three-carbon synthon that can undergo cyclization to form the pyridine (B92270) ring. For this compound, a plausible strategy would involve a palladium-catalyzed cross-coupling reaction at the C4-position with a suitable enamine or a related species, followed by an intramolecular cyclization. The reaction conditions would need to be carefully optimized to favor reaction at the C4-chloro position while leaving the C3-bromo position intact for further derivatization or for its role in the cyclization process.

Synthesis of Complex Analogue Libraries Based on the this compound Scaffold

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it an excellent starting material for the synthesis of complex analogue libraries through combinatorial and parallel synthesis approaches. The C3-bromo position is generally more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents at this position. Subsequently, the less reactive C4-chloro position can be targeted under more forcing conditions or with different catalytic systems, enabling a second point of diversification.

A typical workflow for generating a library of analogues would involve:

Diversification at the C3-position: Utilizing a parallel synthesis platform, this compound can be reacted with a library of boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to generate a set of 3-substituted-4-chloro-1-isopropyl-1H-pyrazoles.

Diversification at the C4-position: Each of the 3-substituted intermediates can then be subjected to a second set of coupling reactions with a different library of reagents to introduce diversity at the C4-position.

This two-dimensional diversification strategy allows for the rapid generation of a large number of unique compounds. The robust nature of the pyrazole core and the well-established methodologies for palladium-catalyzed cross-coupling reactions make this an efficient approach for creating libraries for high-throughput screening in drug discovery programs.

| Reaction Type | Reagent Class | Position of Functionalization |

| Suzuki Coupling | Boronic acids/esters | Primarily C3, then C4 |

| Sonogashira Coupling | Terminal alkynes | Primarily C3, then C4 |

| Buchwald-Hartwig Amination | Primary/secondary amines | Primarily C3, then C4 |

Directed Ortho-Metallation Strategies (if applicable) for C-H Activation and Functionalization

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of C-H bonds in aromatic and heteroaromatic systems. In the case of this compound, the primary directing group for such a transformation would be the N1-isopropyl group. However, the application of DoM to this specific substrate presents significant challenges.

The N1-isopropyl group is generally considered a weak directing group for ortho-lithiation. More importantly, the presence of two halogen atoms on the pyrazole ring provides highly reactive sites for metal-halogen exchange, which is typically much faster than C-H deprotonation. When treated with strong organolithium bases (e.g., n-BuLi, s-BuLi, or LDA), this compound would be expected to undergo lithium-halogen exchange, preferentially at the more reactive C3-bromo position, to form a 3-lithiated pyrazole intermediate. This intermediate could then be trapped with various electrophiles to introduce substituents at the C3 position.

A true directed ortho-metallation would target the C5-H bond, which is ortho to the N1-isopropyl group. To achieve this, a hypothetical strategy would require a directing group much stronger than the halogens' propensity for exchange and a base system that favors deprotonation over exchange. Given the electronic properties of the 3,4-dihalopyrazole system, achieving selective C5-lithiation via a classical DoM approach is highly unlikely to be a viable synthetic strategy. The reactivity would be dominated by the halogen dance or metal-halogen exchange pathways. Therefore, while C-H activation is a prominent area of research, its application to this particular substrate via a directed ortho-metallation mechanism is not considered a practical approach.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A multi-faceted approach, employing both one-dimensional and two-dimensional NMR experiments, is essential for the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals in 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole and its derivatives.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of the individual nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl group and the pyrazole (B372694) ring proton. The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the two equivalent methyl groups (-CH₃). The chemical shift of the pyrazole ring proton (H-5) is influenced by the electron-withdrawing effects of the adjacent halogen atoms and the nitrogen atoms of the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are anticipated for the three carbons of the pyrazole ring and the two different carbons of the isopropyl substituent. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are significantly affected by the attached halogens and the nitrogen atoms.

¹⁵N NMR Spectroscopy: Nitrogen-15 (B135050) NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable information about the electronic environment of the two nitrogen atoms within the pyrazole ring. The chemical shifts of N-1 and N-2 would be distinct, reflecting their different bonding environments.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.50 - 7.70 | - |

| CH (isopropyl) | 4.40 - 4.60 (septet) | 50.0 - 52.0 |

| CH₃ (isopropyl) | 1.40 - 1.50 (doublet) | 22.0 - 24.0 |

| C-3 | - | 138.0 - 140.0 |

| C-4 | - | 105.0 - 107.0 |

| C-5 | - | 128.0 - 130.0 |

Note: The predicted chemical shifts are estimations based on data from structurally related halogenated and N-alkylated pyrazole derivatives.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms and for elucidating the spatial arrangement of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the methine proton and the methyl protons of the isopropyl group would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the C-5 of the pyrazole ring can be definitively assigned by its correlation to the H-5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular skeleton. For example, correlations from the isopropyl methine proton to the C-5 and N-1 of the pyrazole ring would confirm the attachment of the isopropyl group to the N-1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. In the context of this compound derivatives with additional substituents, NOESY can be used to determine their relative stereochemistry.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.net It is particularly valuable for characterizing different polymorphic forms (crystalline) and amorphous states of a compound, which can exhibit different physical properties. researchgate.net For this compound, ssNMR could be employed to study intermolecular interactions, such as halogen bonding, in the solid state and to distinguish between different crystalline arrangements. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), will result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation of this compound is expected to involve characteristic losses of the isopropyl group, halogen atoms, and cleavage of the pyrazole ring. The analysis of these fragmentation pathways can help to confirm the proposed structure.

Interactive Data Table 2: Predicted Key Fragmentation Pathways for this compound in MS/MS.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |

| [M]⁺ | [M - CH(CH₃)₂]⁺ | Isopropyl radical |

| [M]⁺ | [M - Br]⁺ | Bromine radical |

| [M]⁺ | [M - Cl]⁺ | Chlorine radical |

| [M - CH(CH₃)₂]⁺ | [M - CH(CH₃)₂ - HCN]⁺ | Hydrogen cyanide |

Note: The predicted fragmentation pathways are based on general principles of mass spectrometry of halogenated and N-alkylated heterocyclic compounds.

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique would provide unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Although the specific crystal structure of this compound has not been reported, analysis of related compounds such as 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole reveals key structural features. nih.goviucr.org These simpler analogs are known to be isostructural, crystallizing in the orthorhombic space group Pnma and forming trimeric assemblies through intermolecular N-H···N hydrogen bonds. nih.govmdpi.com

Expected Crystallographic Parameters for Substituted Pyrazoles

| Parameter | Expected Value/Range | Comments |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | Common for substituted pyrazoles. |

| Space Group | P2₁/c, Pnma, etc. | Dependent on molecular symmetry and packing. |

| C-Br Bond Length | ~1.85 - 1.90 Å | Typical for a bromine atom attached to an sp² carbon. |

| C-Cl Bond Length | ~1.70 - 1.75 Å | Typical for a chlorine atom attached to an sp² carbon. |

| N-C(isopropyl) Bond Length | ~1.47 - 1.50 Å | Standard single bond length. |

| Pyrazole Ring Angles | ~105° - 112° | Internal angles of the five-membered ring. |

| Dihedral Angle | Variable | The orientation of the isopropyl group relative to the planar pyrazole ring would be a key feature. |

Note: This data is predictive and based on values reported for analogous pyrazole structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and probing molecular structure. The vibrational modes of this compound are determined by the interplay of its constituent parts: the pyrazole ring, the isopropyl substituent, and the halogen atoms.

The FT-IR and Raman spectra are expected to show characteristic bands corresponding to the stretching and bending vibrations of C-H, C=N, C=C, C-N, C-Cl, and C-Br bonds. The aromatic C-H stretching vibration of the pyrazole ring typically appears above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropyl group are expected in the 2850-3000 cm⁻¹ region. The pyrazole ring itself gives rise to a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹. nih.gov

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H stretch (aromatic) | 3100 - 3150 | FT-IR, Raman |

| C-H stretch (aliphatic, isopropyl) | 2870 - 2970 | FT-IR, Raman |

| C=N / C=C ring stretch | 1400 - 1600 | FT-IR, Raman |

| C-H bend (isopropyl) | 1370 - 1390 | FT-IR |

| C-N stretch | 1200 - 1300 | FT-IR |

| C-Cl stretch | 700 - 850 | FT-IR, Raman |

| C-Br stretch | 550 - 650 | FT-IR, Raman |

Note: These are approximate ranges based on data for various substituted pyrazoles. nih.govjocpr.com Actual peak positions can vary.

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions and Conjugation Patterns

Electronic or ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. For aromatic systems like pyrazole, the observed absorptions are typically due to π → π* transitions. The UV absorption spectrum of the parent 1H-pyrazole shows a maximum absorption cross-section at approximately 203 nm. researchgate.net

The introduction of substituents onto the pyrazole ring significantly modifies the electronic spectrum. Halogen atoms (Br and Cl) act as auxochromes, which can cause a bathochromic (red) shift of the absorption maximum (λmax) due to the influence of their lone pair electrons on the π-system of the ring. The N-isopropyl group, being an electron-donating alkyl group, would also contribute to this shift. Therefore, this compound is expected to exhibit its main absorption band at a longer wavelength compared to unsubstituted pyrazole. The electronic spectra of new haloaminopyrazole derivatives show characteristic bands in the range of 246–300 nm, which are assigned to π-π* transitions. nih.gov

Expected UV-Vis Absorption Data

| Compound Type | λmax (nm) | Type of Transition |

|---|---|---|

| 1H-Pyrazole | ~203 | π → π* |

| Halogenated Pyrazoles | 240 - 300 | π → π* |

| This compound | Estimated 250 - 310 | π → π* |

Note: The λmax for the target compound is an educated estimate based on substituent effects observed in related molecules. nih.govresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives and Enantiomeric Purity Assessment

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. youtube.com These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. While this compound is itself an achiral molecule, chiroptical spectroscopy becomes highly relevant for the analysis of its chiral derivatives.

The synthesis of chiral pyrazoles, particularly those with a stereogenic center attached to a nitrogen atom, is an area of active research. uniovi.esnih.gov A chiral derivative of the target compound could be synthesized, for example, by replacing the isopropyl group with a chiral alkyl group, such as (S)-sec-butyl. The resulting enantiomers would be indistinguishable by most spectroscopic methods (NMR, IR, MS) but would produce mirror-image CD and ORD spectra.

CD spectroscopy is particularly useful for the determination of enantiomeric excess (ee). nih.govutexas.edu The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined rapidly and accurately. This is a crucial application in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. nih.gov Thus, if a chiral drug candidate were developed based on the 3-bromo-4-chloro-1H-pyrazole scaffold, CD and ORD would be essential tools for quality control and stereochemical analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Chloro 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, and ab initio methods like Møller–Plesset perturbation theory (MP2), are employed to model the behavior of 3-Bromo-4-chloro-1-isopropyl-1H-pyrazole. rdd.edu.iq These calculations provide a robust framework for understanding its geometry, electronic landscape, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, calculations performed at a level like B3LYP/6-311++G(d,p) would establish the equilibrium bond lengths, bond angles, and dihedral angles. acu.edu.in

The pyrazole (B372694) ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems. rdd.edu.iq The substituents—bromine, chlorine, and isopropyl groups—induce minor distortions in the ring's geometry. The bond lengths within the pyrazole core are anticipated to reflect its aromaticity, falling between typical single and double bond values. rdd.edu.iq

Conformational analysis focuses on the spatial orientation of the isopropyl group attached to the N1 nitrogen. Rotation around the N1-C(isopropyl) bond gives rise to different conformers. The most stable conformer would likely be one that minimizes steric hindrance between the methyl groups of the isopropyl substituent and the adjacent bromine atom at the C3 position.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Typical Bond Type | Predicted Value (Å or °) |

|---|---|---|

| N1-N2 | N-N | ~1.35 Å |

| N2-C3 | N=C | ~1.33 Å |

| C3-C4 | C-C | ~1.41 Å |

| C4-C5 | C=C | ~1.37 Å |

| C5-N1 | C-N | ~1.38 Å |

| C3-Br | C-Br | ~1.87 Å |

| C4-Cl | C-Cl | ~1.72 Å |

| N1-N2-C3 | Bond Angle | ~112° |

| N2-C3-C4 | Bond Angle | ~105° |

| C3-C4-C5 | Bond Angle | ~107° |

Note: The values in this table are estimates based on DFT calculations for similar substituted pyrazole structures and are intended for illustrative purposes. rdd.edu.iq

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals govern a molecule's ability to act as an electron donor or acceptor. acs.org

For this compound, the HOMO is expected to be a π-orbital primarily localized over the pyrazole ring, with significant contributions from the bromine and chlorine atoms due to their lone pairs. The LUMO is likely a π*-antibonding orbital, also distributed across the heterocyclic ring system.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. schrodinger.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For halogenated pyrazoles, this gap is typically in the range of 4-5 eV, indicating a moderately stable molecule. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.5 eV | Electron-donating ability (nucleophilicity) |

| ELUMO | ~ -1.8 eV | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | ~ 4.7 eV | Chemical stability and reactivity |

Note: These values are typical for halogenated pyrazole derivatives calculated using DFT methods and serve as representative estimates. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. uni-muenchen.de The map is colored to represent different potential values: red indicates electron-rich regions (negative potential) prone to electrophilic attack, while blue signifies electron-poor regions (positive potential) susceptible to nucleophilic attack. wolfram.comresearchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is predicted to be localized on the sp2-hybridized nitrogen atom at the N2 position, due to its lone pair of electrons. researchgate.net This site is therefore the primary center for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the isopropyl group and the C5-H of the pyrazole ring will exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The halogen atoms present a region of positive potential known as a σ-hole along the axis of the C-X bond, allowing for potential halogen bonding interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts with good accuracy. researchgate.net

NMR Chemical Shifts: The predicted ¹H NMR spectrum would show distinct signals for the pyrazole ring proton (at C5) and the isopropyl protons. The C5-H proton is expected to appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine and the aromatic ring current. The isopropyl group would present as a septet for the CH proton and a doublet for the two chemically equivalent CH₃ groups. For ¹³C NMR, distinct signals for each of the seven carbon atoms would be predicted.

IR Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. jocpr.com Key predicted vibrational modes for this molecule would include C-H stretching for the aromatic and isopropyl groups, C=N and C=C stretching vibrations characteristic of the pyrazole ring, and C-Br and C-Cl stretching vibrations at lower frequencies. rdd.edu.iq

Table 3: Predicted Spectroscopic Data

| Spectroscopy | Assignment | Predicted Value |

|---|---|---|

| ¹H NMR | C5-H | ~7.5-7.8 ppm |

| ¹H NMR | N-CH(CH₃)₂ | ~4.5-4.8 ppm (septet) |

| ¹H NMR | N-CH(CH₃)₂ | ~1.4-1.6 ppm (doublet) |

| IR | C-H stretch (aliphatic) | ~2950-3000 cm⁻¹ |

| IR | C=N / C=C stretch (ring) | ~1450-1550 cm⁻¹ |

| IR | C-Cl stretch | ~700-800 cm⁻¹ |

| IR | C-Br stretch | ~550-650 cm⁻¹ |

Note: Predicted values are based on DFT calculations and data from analogous halogenated and N-alkylated pyrazole compounds. mdpi.comphyschemres.orgcu.edu.eg

Computational Elucidation of Reaction Mechanisms and Transition States

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers that govern reaction rates. nih.gov

Energy Barrier Calculations and Reaction Pathway Analysis

For this compound, a relevant reaction to study computationally would be an electrophilic substitution, although the halogenated ring is deactivated. A more likely reaction pathway could involve metal-catalyzed cross-coupling at the C-Br or C-Cl positions.

A computational study of such a reaction would involve:

Reactant and Product Optimization: Determining the optimized geometries of the starting materials and final products.

Transition State (TS) Search: Locating the highest energy point along the lowest energy reaction path—the transition state. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. A stable molecule (reactant, product) has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com

Reaction Pathway Mapping: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified TS correctly connects the reactants and products.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility. For pyrazole systems, activation barriers for processes like N-alkylation or isomerization can range from approximately 10 to over 50 kcal/mol, depending on the specific reactants and conditions. wuxiapptec.comnih.gov The presence of the bulky isopropyl group and the deactivating halogens would significantly influence the energy barriers for reactions involving the pyrazole ring.

Solvation Models and Environmental Effects on Reactivity

The chemical behavior and reactivity of this compound are significantly influenced by its surrounding solvent environment. Computational solvation models are essential tools for theoretically predicting and understanding these effects. These models treat the solvent not as individual molecules, which would be computationally expensive, but as a continuous medium characterized by properties like the dielectric constant. wikipedia.orghandwiki.org This approach allows for the calculation of solvation free energy, which is crucial for predicting how a solvent will affect reaction rates and equilibria.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), are widely used to study these interactions. wikipedia.orgwikipedia.org The PCM method calculates the free energy of solvation by summing three key components: the electrostatic energy (Ges), the dispersion-repulsion energy (Gdr), and the cavitation energy (Gcav), which is the energy required to create a cavity for the solute molecule within the solvent. wikipedia.orgdiracprogram.org

For a molecule like this compound, the polarity of the solvent is a critical factor. In polar solvents, the molecule's dipole moment will induce a reaction field in the solvent, which in turn stabilizes the solute. This stabilization can affect the molecule's reactivity, for instance, by altering the energy of transition states in a chemical reaction. The reactivity of the bromine and chlorine substituents, particularly in nucleophilic substitution reactions, would be highly dependent on the solvent's ability to stabilize charged intermediates or transition states.

The choice of solvation model and the parameters used are crucial for accuracy. The Integral Equation Formalism (IEF) version of PCM is commonly employed for its robustness. wikipedia.org Similarly, COSMO and its extension for real solvents (COSMO-RS) can provide detailed insights into fluid-phase thermodynamics and have been shown to be particularly effective for describing protic solvents. acs.orgtaylorandfrancis.com By applying these models, researchers can simulate the behavior of this compound in various solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., water), to predict its stability and reactivity, guiding experimental solvent selection for synthesis or biological assays.

Table 1: Illustrative Solvation Free Energy (ΔGsolv) Predictions for this compound using the PCM Model

| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) |

| Hexane | 1.88 | -2.5 |

| Dichloromethane (B109758) | 8.93 | -5.8 |

| Acetonitrile (B52724) | 35.69 | -7.2 |

| Water | 78.36 | -7.9 |

| Note: This data is hypothetical and for illustrative purposes to demonstrate the expected trend of increased stabilization with increasing solvent polarity. |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While static quantum mechanical calculations provide valuable information on molecular properties, Molecular Dynamics (MD) simulations are necessary to understand the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment. eurasianjournals.com

An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms over a series of very small time steps (on the order of femtoseconds). nih.gov The simulation, often run for nanoseconds or longer, can reveal:

Rotational Isomers (Rotamers): The preferred orientations of the isopropyl group relative to the pyrazole ring.

Vibrational Motions: The stretching and bending of bonds and angles, including those involving the bromine and chlorine atoms.

Solvent Interactions: The formation and breaking of transient interactions, such as hydrogen bonds between solvent molecules and the pyrazole nitrogen atoms. nih.gov

The results of an MD simulation are often analyzed to determine stable conformations, the energy barriers between them, and the root-mean-square deviation (RMSD) to assess the stability of the molecule's structure over the simulation time. mdpi.com For halogenated compounds, specialized force fields or parameters may be required to accurately model interactions like halogen bonding, where the bromine or chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles. nih.gov This dynamic understanding is crucial for accurately interpreting how the molecule might fit into a binding pocket of a protein. eurasianjournals.com

Table 2: Hypothetical Conformational Analysis Data from an MD Simulation

| Conformational State | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 60° | 0.0 | 65 |

| Conformer B | 180° | 1.2 | 30 |

| Conformer C | -60° | 2.5 | 5 |

| Note: This data is hypothetical, illustrating how MD simulations can quantify the relative stability and populations of different rotational isomers of the isopropyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivatives (theoretical framework, not clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjetir.org The fundamental principle is that the structural properties of a molecule determine its activity. nih.gov For pyrazole derivatives, QSAR models can be developed to predict their potential efficacy against a specific biological target, guiding the synthesis of more potent analogues. nih.gov

The development of a QSAR model for derivatives of this compound would follow a structured theoretical framework:

Data Set Collection: A series of pyrazole analogues with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is compiled. This forms the training set for the model. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, which describe how atoms are connected. nih.gov

3D Descriptors: Steric parameters (e.g., molecular volume) and electronic properties (e.g., dipole moment, HOMO/LUMO energies) derived from quantum mechanical calculations. nih.govresearchgate.net

Model Building: Statistical methods are used to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govbiointerfaceresearch.com The resulting model takes the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their regression coefficients.